molecular formula C9H7ClFN3 B1421367 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine CAS No. 1246384-94-0

3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine

Cat. No. B1421367
M. Wt: 211.62 g/mol
InChI Key: QZGGUPMSYHHJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, commonly known as CPFP, is an organic compound with a wide range of applications in scientific research. It is a versatile building block for organic synthesis and has been used in a variety of fields, including medicinal chemistry, biochemistry, and drug discovery. CPFP has been found to have a number of unique properties, including a low melting point, low volatility, and good stability, making it an attractive choice for a variety of applications. In

Scientific Research Applications

Reductive Amination and Synthesis

The compound 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine and its derivatives are explored in the field of organic synthesis. For example, a study by Bawa, Ahmad, & Kumar (2009) details the reductive amination of aldehydes and ketones to synthesize secondary and tertiary amines, which are significant in the development of pharmaceuticals, dyes, and fine chemicals.

Structural Characterization

In the domain of crystallography, the structural characterization of pyrazole derivatives, including those related to 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, is of interest. A study by Kariuki, Abdel-Wahab, & El‐Hiti (2021) focuses on the synthesis and crystal structure determination of isostructural thiazoles, contributing to our understanding of molecular conformations and interactions.

Application in Fluorescent Chemosensors

The application of pyrazole derivatives in the development of fluorescent chemosensors is an emerging area of research. For instance, Gao, Zhang, Li, & Pu (2018) synthesized a novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine, demonstrating its ability to detect aluminum and zinc ions in water samples through fluorescence sensing.

Antimicrobial Applications

Several studies, such as Ragavan, Vijayakumar, & Kumari (2010), have investigated the antimicrobial properties of pyrazole derivatives. This particular study synthesized novel pyrazole derivatives and evaluated their antibacterial and antifungal activities, highlighting the potential of these compounds in pharmaceutical applications.

Anticancer Potential

The anticancer potential of pyrazole derivatives is a promising area of research. For example, a study by Hafez, El-Gazzar, & Al-Hussain (2016) synthesized novel pyrazole derivatives and assessed their in vitro anticancer activity, finding that some compounds exhibited higher activity than the reference drug doxorubicin.

Anti-Inflammatory and Antiproliferative Activities

Research on the anti-inflammatory and antiproliferative activities of pyrazole-based heterocycles, such as those related to 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, is also notable. Lokeshwari et al. (2017) synthesized a series of 2-pyrazolines and evaluated their antimicrobial and anti-inflammatory activities, finding significant inhibition of phospholipase A2 and potential as nonsteroidal anti-inflammatory drugs.

properties

IUPAC Name

5-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-6-3-1-5(2-4-6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGGUPMSYHHJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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